1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(3,4-Dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the dichlorophenyl compound with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
- 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine
Uniqueness
1-[(3,4-Dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H12Cl2N2O2S |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-13-7-6-12(10-14(13)17)22(20,21)19-9-8-18-15(19)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
DHOWRSBUQRLOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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